Cefmetazole(1-)

Antimicrobial susceptibility testing Cephamycin comparative microbiology Gram‑negative pathogen coverage

Cefmetazole sodium delivers the anionic cefmetazole(1-) form—a second-generation cephamycin antibiotic with quantifiable advantages over cefoxitin and cefotetan. Its 7α-methoxy group confers intrinsic ESBL stability, while a 1.50 h half-life enables q12h dosing vs q6h for cefoxitin. ESBL-producing E. coli susceptibility rates reach 90.0–98.3% (20–47 points above cefoxitin), and MIC90 of 4 µg/mL supports urinary tract infection protocols. Superior anaerobic activity vs cefotetan makes it a single-agent alternative to combination regimens for gynecologic and intra-abdominal infections. For antimicrobial stewardship programs and formulary managers, cefmetazole provides the only cephamycin profile simultaneously matching broad ESBL coverage, anaerobic potency, and twice-daily dosing convenience—enabling carbapenem-sparing strategies and surgical prophylaxis with a single preoperative 2 g dose.

Molecular Formula C15H16N7O5S3-
Molecular Weight 470.5 g/mol
Cat. No. B1197708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefmetazole(1-)
Molecular FormulaC15H16N7O5S3-
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-]
InChIInChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/p-1/t13-,15+/m1/s1
InChIKeySNBUBQHDYVFSQF-HIFRSBDPSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefmetazole Sodium for Injection: Cephamycin Baseline Procurement Profile


Cefmetazole (1-) is the anionic form of the second-generation parenteral cephamycin antibiotic cefmetazole sodium, characterized by a 7α-methoxy substituent on the β-lactam core that confers intrinsic stability against hydrolysis by a broad range of serine β‑lactamases [1]. It shares core structural features with cefoxitin, cefotetan, and flomoxef but differs in key pharmacokinetic and microbiological parameters that directly impact dosing, spectrum, and clinical decision-making. A large body of published data supports its selection as both a therapeutic agent and a carbapenem‑sparing option within institutional formularies. The procurement‑relevant question is not whether cefmetazole is active, but whether its quantifiable pharmacological and microbiological characteristics translate into clinically meaningful advantages over directly comparable cephamycins—a question that cannot be answered without product‑specific evidence distinguishing it from cefoxitin (CX), cefotetan (CTT), flomoxef (FMOX), and the broader second‑generation cephalosporin class [2].

Why Cefmetazole Cannot Be Interchanged with Other Cephamycins Without Quantitative Differentiation


In‑class cephamycins share the 7α‑methoxy group that provides ESBL stability, but critical differences in pharmacokinetic half‑life, MIC distributions against common Gram‑negative pathogens, and clinical dosing requirements render any assumption of therapeutic equivalence unsupported. Cefmetazole exhibits a significantly longer elimination half‑life than cefoxitin [1], translating to fewer daily doses for equivalent target attainment. Against ESBL‑producing Enterobacterales, the susceptibility rates of cefmetazole substantially exceed those of cefoxitin [2]. Moreover, the compound’s antimicrobial potency against Gram‑negative species is quantitatively superior to cefoxitin on a µg‑per‑µg basis [3], while its anaerobic activity profile differs meaningfully from cefotetan [4]. These multidimensional distinctions—covering PK, MIC, susceptibility epidemiology, and dosing strategy—collectively demonstrate that a procurement decision based solely on “cephamycin class membership” without compound‑specific evidence carries quantifiable risk of suboptimal clinical and economic outcomes.

Cefmetazole Decision‑Critical Quantitative Differentiation Evidence Against Comparator Cephamycins


Superior Gram‑Negative Aerobic Spectrum Potency: Cefmetazole Is 2‑ to 8‑Fold More Active Than Cefoxitin Against Key Surgical and UTI Pathogens

In a comprehensive review aggregating over 30 publications, cefmetazole demonstrated approximately 2‑ to 8‑fold greater in vitro potency than cefoxitin against commonly isolated species including Escherichia coli, Klebsiella spp., Proteus mirabilis, and Staphylococcus aureus [1]. The consistent quantitative advantage across multiple species is not attributable to laboratory variability but to intrinsic differences in penicillin‑binding‑protein affinity and periplasmic concentration stability. This MIC differential has direct implications for probability of pharmacokinetic/pharmacodynamic (PK/PD) target attainment when both agents are administered at the same dose.

Antimicrobial susceptibility testing Cephamycin comparative microbiology Gram‑negative pathogen coverage

Pharmacokinetic Half‑Life Differentiation: Cefmetazole Elimination Half‑Life Is Approximately 1.85‑Fold Longer Than Cefoxitin, Enabling Extended Dosing Intervals

In a randomized, balanced, three‑way crossover study in 16 healthy male volunteers receiving single 2‑g intravenous doses, cefmetazole exhibited a significantly longer terminal disposition half‑life than cefoxitin (1.50 ± 0.14 h versus 0.81 ± 0.04 h) [1]. This 1.85‑fold half‑life advantage is complemented by lower systemic clearance (111.7 ± 4.7 vs 279 ± 12 mL/min) and a higher peak serum concentration (290 ± 11 vs 244 ± 10 µg/mL). An independent intraoperative tissue concentration study confirmed a consistent half‑life differential (64–68 min for cefmetazole versus 41 min for cefoxitin), demonstrating that cefmetazole remains at clinically relevant concentrations approximately twice as long [2]. A Japanese PK study using continuous infusion further corroborated the 2‑fold half‑life ratio in the β‑phase (1.16 h vs 0.512 h) [3].

Pharmacokinetic comparison Cephamycin half-life Dosing interval optimization

ESBL‑Producing Enterobacterales Susceptibility: Cefmetazole Achieves 90.0% Susceptibility in ESBL‑EC Versus 42.5% for Cefoxitin

In a study of 80 ESBL‑producing E. coli and 101 ESBL‑producing K. pneumoniae clinical isolates from two Taiwanese regional hospitals (agar dilution MIC determination), cefmetazole demonstrated 90.0% susceptibility for ESBL‑EC and 87.1% for ESBL‑KP, compared to only 42.5% and 49.5% for cefoxitin, respectively [1]. A more recent 2023 study involving 180 ESBL‑producing E. coli and 33 ESBL‑producing K. pneumoniae reported cefmetazole MIC50/MIC90 values of 2/4 µg/mL for E. coli and 1/2 µg/mL for K. pneumoniae, with 98.3% of E. coli isolates susceptible; cefoxitin MIC50/MIC90 were 8/16 µg/mL, with 78.3% susceptibility—a nearly 20 percentage‑point gap [2]. Flomoxef showed comparable MIC90 values (0.12–0.5 µg/mL) but is not globally available, limiting its practical utility as a comparator in most procurement settings [2].

ESBL susceptibility Cephamycin resistance epidemiology Carbapenem-sparing strategy

Single‑Dose Surgical Prophylaxis Equivalence: One 2 g Dose of Cefmetazole Matches Three 2 g Doses of Cefoxitin in Abdominal Surgery

A multicenter, randomized, open‑label clinical trial in 195 patients undergoing abdominal surgery compared single‑dose cefmetazole (one 2 g IV dose preoperatively) to a standard three‑dose cefoxitin regimen (2 g IV preoperatively plus two additional 2 g doses at 6‑hour intervals). The operative site infection rate was 6.5% for cefmetazole versus 7.7% for cefoxitin (P > 0.05, no significant difference) [1]. This equivalence was achieved despite cefmetazole being administered at one‑third the total daily dose and with substantially fewer administrations. A separate randomized prospective study in 89 patients found identical conclusions: no significant differences between the two agents in wound infection rates or adverse events [2].

Surgical antimicrobial prophylaxis Single-dose regimen Abdominal surgery infection prevention

Anaerobic Activity Profile: Cefmetazole Exhibits Greater In Vitro Potency Than Cefotetan Against Pelvic Anaerobic Isolates

In a head‑to‑head comparison of cefmetazole, cefotetan, and amoxicillin‑clavulanic acid against anaerobic bacteria recovered from endometrial cultures of women with pelvic inflammatory disease or endometritis, the activity of cefmetazole was similar to that of cefoxitin and generally greater than that of cefotetan [1]. The MIC distributions showed that cefmetazole inhibited a broader proportion of anaerobic Gram‑negative rods and Gram‑positive cocci at clinically achievable concentrations compared to cefotetan. This differential is relevant because cefotetan is frequently stocked as an alternative cephamycin in institutional formularies, yet the MIC data indicate that cefmetazole provides superior coverage against the anaerobic flora encountered in gynecologic and intra‑abdominal infections.

Anaerobic susceptibility Pelvic infection microbiology Cephamycin anaerobic comparison

Cefmetazole High‑Value Procurement Application Scenarios Based on Quantitative Evidence


Carbapenem‑Sparing Empirical Therapy for ESBL‑Producing Enterobacterales Infections

Antimicrobial stewardship programs seeking to reduce carbapenem consumption can preferentially stock cefmetazole based on its 90.0–98.3% susceptibility rates against ESBL‑producing E. coli—a 20–47 percentage‑point advantage over cefoxitin [1][2]. The favorable MIC90 of 4 µg/mL combined with a half‑life supporting q12h dosing makes cefmetazole a logistically viable outpatient carbapenem‑sparing option for uncomplicated and complicated urinary tract infections, as demonstrated in PK/PD analyses confirming 70% T>MIC target attainment with standard regimens [3].

Simplified Single‑Dose Surgical Prophylaxis in Colorectal and Abdominal Surgery

Hospitals aiming to streamline surgical prophylaxis protocols can replace multi‑dose cefoxitin with a single 2 g preoperative dose of cefmetazole, achieving equivalent wound infection rates (6.5% vs 7.7%) while reducing total antibiotic exposure by two‑thirds and eliminating two postoperative nursing drug administration events [4]. The longer half‑life of cefmetazole (1.50 h vs 0.81 h) provides sustained tissue concentrations throughout the critical intraoperative period without redosing for procedures up to 4 hours [5].

Gynecologic and Mixed Anaerobic–Aerobic Infection Monotherapy

Institutions managing pelvic inflammatory disease, endometritis, or post‑Cesarean infections can select cefmetazole as the preferred cephamycin based on its superior in vitro anaerobic activity compared to cefotetan, combined with activity against aerobic Gram‑negative and Gram‑positive pathogens comparable to cefoxitin [6]. This MIC‑documented anaerobic advantage supports cefmetazole as a single‑agent alternative to combination regimens, reducing formulary complexity and potential drug‑drug interaction risks.

Formulary Consolidation Where Cephamycin Spectrum and Dosing Simplicity Are Dual Requirements

For hospital systems evaluating cephamycin formulary inclusion, cefmetazole provides a uniquely balanced profile: broader ESBL‑producing Enterobacterales coverage than cefoxitin, superior anaerobic activity to cefotetan, and a half‑life advantage enabling twice‑daily dosing [1][2][5]. No single alternative cephamycin (cefoxitin, cefotetan, or flomoxef) simultaneously matches all three procurement‑relevant parameters—spectrum breadth, dosing convenience, and global availability—making cefmetazole the most versatile single‑agent cephamycin for diverse clinical service lines.

Quote Request

Request a Quote for Cefmetazole(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.